molecular formula C10H11BrClN B594042 1-(3-Bromo-5-chlorophenyl)pyrrolidine CAS No. 1261895-87-7

1-(3-Bromo-5-chlorophenyl)pyrrolidine

Cat. No.: B594042
CAS No.: 1261895-87-7
M. Wt: 260.559
InChI Key: ZUVZTBKZTVMAIC-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-chlorophenyl)pyrrolidine is an organic compound with the chemical formula C11H12BrClN. It consists of a pyrrolidine ring attached to a benzene ring substituted with bromine and chlorine atoms. This compound is a colorless to pale yellow liquid with low solubility at room temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromo-5-chlorophenyl)pyrrolidine can be synthesized through various synthetic routes. One common method involves the reaction of 3-bromo-5-chlorobenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions with an appropriate solvent such as ethanol or methanol .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-5-chlorophenyl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Sodium iodide in acetone, potassium fluoride in dimethyl sulfoxide.

    Oxidation: Potassium permanganate in water, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in ethanol.

Major Products Formed:

    Substitution: Formation of iodinated or fluorinated derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

Comparison with Similar Compounds

Uniqueness: 1-(3-Bromo-5-chlorophenyl)pyrrolidine is unique due to the presence of both bromine and chlorine atoms on the benzene ring, which can influence its reactivity and biological activity. This dual substitution pattern can lead to distinct chemical and biological properties compared to similar compounds .

Properties

IUPAC Name

1-(3-bromo-5-chlorophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrClN/c11-8-5-9(12)7-10(6-8)13-3-1-2-4-13/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUVZTBKZTVMAIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=CC(=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50682178
Record name 1-(3-Bromo-5-chlorophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261895-87-7
Record name 1-(3-Bromo-5-chlorophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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